molecular formula C8H7NS B1266559 Benzo[b]thiophen-6-amine CAS No. 5339-33-3

Benzo[b]thiophen-6-amine

Cat. No. B1266559
CAS RN: 5339-33-3
M. Wt: 149.21 g/mol
InChI Key: CHKYKCBEIFLRRR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Benzo[b]thiophen-6-amine and its derivatives has been a subject of extensive research due to its significance in organic chemistry and medicinal chemistry. A practical approach for the synthesis involves the one-pot procedure from bromoenynes and o-alkynylbromobenzenes, highlighting the efficiency of Pd-catalyzed C-S bond formation followed by heterocyclization reactions (Guilarte et al., 2011). Another method employs iodine-promoted double cyclization to prepare functional building blocks for the design of new conjugated polymers, showcasing the versatility of Benzo[b]thiophen-6-amine in material science applications (Kobilka et al., 2012).

Molecular Structure Analysis

The molecular structure of Benzo[b]thiophen-6-amine derivatives has been explored through various spectroscopic and computational methods. Studies reveal that these compounds often exhibit planar structures conducive to electronic delocalization, making them ideal for applications in organic electronics and photovoltaics. For instance, research on the synthesis and structural characterization of novel compounds related to Benzo[b]thiophen-6-amine has provided insights into their molecular geometries, vibrational frequencies, and electronic properties, highlighting their potential as nonlinear optical materials (Karabacak et al., 2012).

Scientific Research Applications

Synthesis and Chemical Reactions

  • Benzo[b]thiophene-2(3H)one, a derivative of Benzo[b]thiophen-6-amine, has been utilized in various chemical reactions, including alkylation and reactions with HMPA to produce aminobenzo[b]thiophenes (Vesterager, Pedersen, & Lawesson, 1973).
  • The preparation of benzo[b]thiophene derivatives like thiadiazoles, oxadiazoles, and pyrazoles, starting from chlorobenzo[b]thiophene, has shown a wide spectrum of pharmacological properties, highlighting its significance in synthetic medicinal chemistry (Isloor, Kalluraya, & Pai, 2010).

Photoreactivity and Organic Synthesis

  • The photochemical behavior of benzo[b]thiophenes has been studied, demonstrating their potential in organic synthesis and photochemistry. These studies often result in the formation of adducts or dimers rather than cyclization (Buquet, Couture, Lablache-Combier, & Pollet, 1981).
  • Asymmetric synthesis involving benzo[b]thiophene has been developed, demonstrating its utility in creating aminosulfones with high diastereoselectivity and enantiomeric excesses (Enders & Signore, 2004).

Application in Medicinal Chemistry

  • Benzo[b]thiophene derivatives have been utilized for their antimicrobial, anticancer, and anti-inflammatory properties. These applications underscore their broad applicability in medicinal chemistry (Duc, 2020).
  • Specific benzo[b]thiophene derivatives have been explored for their potential as topically active inhibitors of ocular carbonic anhydrase, showing promise in the treatment of glaucoma (Graham et al., 1989).

Advanced Applications in Chemistry

  • Benzo[b]thiophene has been employed in the synthesis of complex molecules like spiroheterocycles, demonstrating its versatility in organic synthesis (Cekavicus et al., 2008).
  • It has also been used in the development of fluorescent dyes, such as BBTA, which exhibit strong emission, large Stokes shift, and high stability, making them suitable for applications like live cell imaging (Gao, Hao, Zheng, & Chen, 2017).

Safety And Hazards

Benzo[b]thiophen-6-amine is classified as having acute toxicity - Category 4, Oral . It is harmful if swallowed . It is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Benzo[b]thiophene derivatives, including benzo[b]thiophen-6-amine, have been widely used in the synthesis of organic compounds, multifunctional materials, and drug molecules . They have unique chemical properties and biological activities, and they have excellent pharmacological properties and metabolic stability . Therefore, the synthesis of multifunctional benzo[b]thiophene fused heterocycles plays an important role in the fields of organic synthesis methodology and functional material chemistry .

properties

IUPAC Name

1-benzothiophen-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKYKCBEIFLRRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10277685
Record name Benzo[b]thiophen-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10277685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[b]thiophen-6-amine

CAS RN

5339-33-3
Record name Benzo[b]thiophen-6-amine
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Record name Benzo[b]thiophen-6-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzothiophen-6-amine
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Synthesis routes and methods

Procedure details

A mixture of 6-bromobenzo[b]thiophene (16.0 g, 76.0 mmol), benzophenone imine (16.6 g, 91.5 mmol), tris(dibenzylidineacetone)palladium(0) (0.72 g, 0.80 mmol), 1,1′-bis(diphenylphosphino)ferrocene (1.3 g, 2.3 mmol) and sodium tert-butoxide (10.8 g, 112 mmol) in toluene is refluxed for 20 hours. The solvent is evaporated and the residue is chromatographed on silica, eluting with dichloromethane) to give the title compound (1.52 g, 11% yield).
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step One
[Compound]
Name
tris(dibenzylidineacetone)palladium(0)
Quantity
0.72 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
catalyst
Reaction Step One
Yield
11%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
L Feng, P Wang, Z Chen, S Bo - 2021 - researchsquare.com
A D-π-A solvatochromic chromophore based on the novel benzo [b] thiophene moiety donor, the tricyanofuran (TCF) acceptor, alkoxy chains modified aniline and extended π-…
Number of citations: 3 www.researchsquare.com
H Choi, I Raabe, D Kim, F Teocoli, C Kim… - … A European Journal, 2010 - Wiley Online Library
We have designed and synthesized highly efficient organic sensitizers with a planar thienothiophene–vinylene–thienothiophene linker. Under standard global AM 1.5 solar conditions, …
SH Alelaiwi, JR McKee - ACS omega, 2021 - ACS Publications
We report here a direct and effective method to synthesize a primary amine of several polycyclic aromatic compounds. This reaction has been achieved through copper (I)-catalyzed …
Number of citations: 6 pubs.acs.org
S Alelaiwi - 2021 - search.proquest.com
Tuberculosis (TB) is one of the deadliest infectious diseases worldwide and its current treatments have been complicated with the emergence of multi-drug resistance (MDR). Therefore, …
Number of citations: 0 search.proquest.com
Y Murakami, H Hara, T Okada… - Journal of medicinal …, 1999 - ACS Publications
A novel series of potent and selective non-peptide neuropeptide Y (NPY) Y1 receptor antagonists, having benzazepine nuclei, have been designed, synthesized, and evaluated for …
Number of citations: 63 pubs.acs.org
L Yu, Y Wang, S Zhan, D Chen, S Wang… - Journal of Materials …, 2023 - pubs.rsc.org
In recent years, poled polymers have attracted great interest due to their applications in optics, physics, chemistry, biology, and medicine. Organic second order nonlinear optical (SNLO…
Number of citations: 4 pubs.rsc.org
H Choi, N Cho, S Paek, J Ko - The Journal of Physical Chemistry …, 2014 - ACS Publications
We meticulously designed organic antenna for the ruthenium phthalocyanine. A significant enhance-ment of photocurrent in JK-107 is attributed to a Förster energy transfer and …
Number of citations: 14 pubs.acs.org

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